molecular formula C16H16N2O2 B2606892 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034226-19-0

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No.: B2606892
CAS No.: 2034226-19-0
M. Wt: 268.316
InChI Key: OBSOQSKNONOCAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxy-2-iodoaniline with a disilylated alkyne to form a 5-methoxy-2,3-disubstituted indole . This intermediate can then be further reacted with pyridine derivatives under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .

Scientific Research Applications

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is unique due to its combined indole and pyridine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-methoxy-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-11-16(19)18-9-6-14-10-13(2-3-15(14)18)12-4-7-17-8-5-12/h2-5,7-8,10H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSOQSKNONOCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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